lupulin A

Description

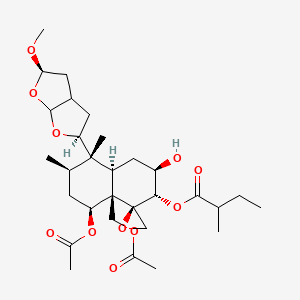

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O11 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

[(1R,2S,3R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5-[(2S,5R)-5-methoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate |

InChI |

InChI=1S/C30H46O11/c1-8-15(2)26(34)41-25-20(33)12-21-28(6,22-10-19-11-24(35-7)40-27(19)39-22)16(3)9-23(38-18(5)32)29(21,13-36-17(4)31)30(25)14-37-30/h15-16,19-25,27,33H,8-14H2,1-7H3/t15?,16-,19?,20-,21-,22+,23+,24-,25+,27?,28+,29+,30-/m1/s1 |

InChI Key |

UEZOFWAZJUOMCN-HKDNVZQMSA-N |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4CC5C[C@@H](OC5O4)OC)O |

Canonical SMILES |

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CC(OC5O4)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Lupulin A from Ajuga lupulina: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of lupulin A, a neo-clerodane diterpenoid isolated from the plant Ajuga lupulina. The document details the initial discovery and isolation of this compound, presenting the experimental protocols utilized for its extraction and purification. Furthermore, it compiles the available quantitative data on its biological activities, with a focus on its anti-inflammatory and antibacterial properties. The guide also explores the potential mechanisms of action, including the modulation of key signaling pathways such as NF-κB and MAPK, supported by data from related compounds. Finally, visual representations of experimental workflows and signaling pathways are provided to facilitate a deeper understanding of the scientific data.

Introduction

Ajuga lupulina, a plant belonging to the Lamiaceae family, has been a source of various bioactive secondary metabolites. Among these, the neo-clerodane diterpenoids have garnered significant interest due to their diverse pharmacological activities. This compound, first identified in 1996, is a notable example of such a compound, demonstrating both antibacterial and anti-inflammatory potential. This guide serves as a technical resource for researchers interested in the discovery, isolation, and biological characterization of this compound.

Discovery and Isolation of this compound

The initial discovery and isolation of this compound were reported by Chen et al. in their 1996 publication, "Antibacterial Neoclerodane Diterpenoids from Ajuga lupulina". The compound was identified as part of a phytochemical investigation of the whole plant.

Plant Material and Extraction

Plant Material: The whole plant of Ajuga lupulina Maxim. was collected for the study.

Extraction Protocol:

-

The air-dried and powdered whole plants of Ajuga lupulina were exhaustively extracted with 95% ethanol (B145695) at room temperature.

-

The ethanol extract was concentrated under reduced pressure to yield a crude extract.

-

The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

Isolation and Purification

The ethyl acetate soluble fraction, which showed significant biological activity, was subjected to chromatographic separation to isolate the pure compounds.

Chromatography Protocol:

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate extract was chromatographed on a silica gel column.

-

Elution Gradient: The column was eluted with a gradient of petroleum ether and acetone (B3395972) of increasing polarity.

-

Fraction Collection: Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest were further purified by repeated column chromatography on silica gel and preparative TLC to yield pure this compound.

Experimental Workflow for Isolation of this compound

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC).

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₁₁ |

| Molecular Weight | 582.7 g/mol |

| Appearance | Amorphous powder |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): Specific proton chemical shifts and coupling constants are detailed in the original publication. |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): Specific carbon chemical shifts are detailed in the original publication. |

| Mass Spectrometry | ESI-MS m/z: [M+Na]⁺ |

Biological Activity of this compound

This compound has demonstrated notable antibacterial and anti-inflammatory activities.

Antibacterial Activity

In the initial study by Chen et al. (1996), this compound was evaluated for its antibacterial properties against several bacterial strains.

Experimental Protocol: Disc Diffusion Assay

-

Bacterial strains were cultured on appropriate agar (B569324) plates.

-

Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of this compound in a suitable solvent (e.g., DMSO).

-

The discs were placed on the surface of the agar plates.

-

The plates were incubated at 37°C for 24 hours.

-

The diameter of the inhibition zone around each disc was measured in millimeters.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone Diameter (mm) |

| Staphylococcus aureus | Data not specified in available abstracts |

| Escherichia coli | Data not specified in available abstracts |

| Pseudomonas aeruginosa | Data not specified in available abstracts |

Note: While the original paper reports antibacterial activity, specific quantitative data for inhibition zones were not available in the reviewed abstracts.

Anti-inflammatory Activity

Table 3: Anti-inflammatory Activity of Related Neo-clerodane Diterpenoids from Ajuga Species

| Compound | Source | Assay | IC₅₀ (µM) | Reference |

| Ajugacumbin J | Ajuga decumbens | NO inhibition in RAW 264.7 cells | 46.2 | [3] |

| Ajugacumbin D | Ajuga decumbens | NO inhibition in RAW 264.7 cells | 35.9 | [3] |

| Compound from A. pantantha | Ajuga pantantha | NO inhibition | 20.2 - 45.5 | [1] |

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural products, including diterpenoids, are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in this regard. While direct evidence for this compound's action on these pathways is limited, the known activities of other Ajuga diterpenoids suggest a plausible mechanism.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. It is hypothesized that this compound may inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

Hypothesized Inhibition of the NF-κB Pathway by this compound

MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation. Activation of MAPKs by stimuli such as LPS leads to the activation of transcription factors like AP-1, which, in conjunction with NF-κB, drives the expression of inflammatory genes. Some diterpenoids have been shown to inhibit the phosphorylation and thus the activation of MAPKs.

Hypothesized Modulation of the MAPK Pathway by this compound

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from Ajuga lupulina, presents a promising scaffold for the development of new antibacterial and anti-inflammatory agents. While its initial discovery and isolation have been well-documented, further research is required to fully elucidate its pharmacological profile. Specifically, detailed studies are needed to:

-

Determine the precise IC₅₀ values of this compound against a panel of inflammatory targets, including COX-1, COX-2, and various pro-inflammatory cytokines.

-

Confirm the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways through in-depth molecular studies, such as Western blot analysis of key phosphorylated proteins and reporter gene assays.

-

Evaluate the in vivo efficacy and safety of this compound in animal models of inflammation and bacterial infection.

Such investigations will be crucial in translating the initial findings on this compound into tangible therapeutic applications.

References

Lupulin A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupulin A, a neo-clerodane diterpenoid isolated from Ajuga lupulina, presents a complex and intriguing molecular architecture with significant biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological functions of this compound, with a focus on its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Detailed experimental protocols for its isolation and for assessing its COX-inhibitory activity are provided, along with a summary of its physicochemical and biological data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a diterpenoid characterized by a neo-clerodane skeleton.[1][2] Its systematic IUPAC name is [(1R,2S,3R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5-[(2S,5R)-5-methoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate. The molecular formula of this compound is C30H46O11.

The structure of this compound, as elucidated by spectral methods, reveals a highly substituted and stereochemically complex molecule.[1][2] Key structural features include a decalin ring system, a spiro-fused oxirane ring, a furo[2,3-b]furan moiety, and multiple ester functionalities, including two acetate (B1210297) groups and a 2-methylbutanoate group. The stereochemistry of the molecule has been determined through spectroscopic analysis, including 2D NMR techniques such as NOESY, which revealed key spatial correlations between protons.[2] For instance, the large coupling constant between H-2 and H-3 (J = 9.8 Hz) and NOE correlations of H-3 to the diastereotopic protons at C-18 confirmed the α-orientation of the hydroxyl group at C-2 and the β-orientation of the 2-methylbutyrate (B1264701) ester.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C30H46O11 | PubChem |

| Molecular Weight | 582.7 g/mol | PubChem |

| Appearance | Colorless needles | [2] |

| Infrared (IR) νmax (cm-1) | 3452 (hydroxyl), 3030 (oxirane ring), 1739, 1241 (ester) | [2] |

| 1H NMR (Selected Signals, δ ppm) | 2.11 (s, acetate), 1.93 (s, acetate), 3.32 (s, MeO), 0.92 (s, Me), 0.88 (d, J=6.2 Hz, Me), 0.87 (t, J=5.2 Hz), 1.10 (d, J=7.0 Hz), 2.24 (sextet, J=5.6 Hz) | [2] |

Experimental Protocols

Isolation of this compound from Ajuga lupulina

The following protocol is based on the method described by Ma et al. (1996) for the isolation of this compound.[1][2]

Workflow for the Isolation of this compound

Caption: Isolation workflow for this compound.

Methodology:

-

Plant Material and Extraction: Air-dried and powdered whole plants of Ajuga lupulina are extracted with a 1:1:1 mixture of petroleum ether, diethyl ether, and methanol.

-

Chromatographic Separation: The resulting extract is subjected to column chromatography on silica gel.

-

Fractionation: The column is eluted with a solvent gradient to separate the components of the extract.

-

Purification: Fractions containing this compound, identified by techniques such as thin-layer chromatography, are further purified.

-

Crystallization: Pure this compound is obtained as colorless needles by recrystallization from a hexane-acetone mixture.[2]

Cyclooxygenase (COX) Inhibition Assay

This compound has been identified as an inhibitor of cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2).[3] The following is a general protocol for an in vitro COX inhibition assay.

Methodology:

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared.

-

Reaction Mixture: In a suitable buffer (e.g., Tris-HCl), the enzyme is mixed with a cofactor such as hematin.

-

Inhibitor Addition: A solution of this compound (or other test compound) in a suitable solvent (e.g., DMSO) is added to the reaction mixture and pre-incubated.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification of Prostaglandin (B15479496) Production: The amount of prostaglandin E2 (PGE2) produced is quantified. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Determination of IC50: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined by testing a range of inhibitor concentrations and analyzing the resulting dose-response curve.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, including antibacterial and anti-inflammatory effects.[1][3] Its anti-inflammatory properties are, at least in part, attributed to its ability to inhibit the COX-1 and COX-2 enzymes.[3]

Anti-inflammatory Activity: Inhibition of the Cyclooxygenase Pathway

Cyclooxygenases are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX-1 and COX-2, this compound can reduce the production of prostaglandins, thereby exerting an anti-inflammatory effect.

Simplified Cyclooxygenase (COX) Signaling Pathway

Caption: this compound's inhibition of the COX pathway.

Conclusion

This compound is a structurally complex natural product with significant potential for further investigation, particularly in the context of developing new anti-inflammatory agents. Its intricate stereochemistry and multiple functional groups present both challenges and opportunities for synthetic and medicinal chemists. The detailed understanding of its chemical properties and biological activities, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this fascinating molecule.

References

The Enigmatic Pathway to Lupulin A: A Technical Deep Dive into its Biosynthesis in Ajuga Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupulin A, a neo-clerodane diterpenoid found in plants of the Ajuga genus, has garnered significant interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes the current understanding of neo-clerodane diterpenoid biosynthesis within the Lamiaceae family, leveraging this knowledge to propose a putative pathway for this compound in Ajuga species. We delve into the key enzymatic steps, from the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), to the subsequent oxidative modifications that forge the final complex structure. This guide also presents available quantitative data on related compounds in Ajuga, details relevant experimental protocols for pathway elucidation, and provides visualizations of the proposed biosynthetic route and experimental workflows to aid researchers in this challenging and promising field of study.

Introduction

The genus Ajuga, a member of the Lamiaceae family, is a rich source of diverse secondary metabolites, including the notable class of neo-clerodane diterpenoids.[1] Among these, this compound stands out for its complex chemical architecture and potential therapeutic applications. Understanding the biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and for the discovery of novel related compounds with enhanced pharmacological properties. This document provides a comprehensive overview of the current knowledge and a hypothetical framework for the biosynthesis of this compound in Ajuga species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of neo-clerodane diterpenoids is a multi-step process initiated from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The pathway can be broadly divided into three key stages:

-

Stage 1: Formation of the Clerodane Skeleton. This stage involves the sequential action of two classes of diterpene synthases (diTPSs).

-

Stage 2: Oxidative Modifications. Cytochrome P450 monooxygenases (CYP450s) play a crucial role in decorating the clerodane skeleton with hydroxyl groups and other functionalities.

-

Stage 3: Tailoring Reactions. Further enzymatic modifications, such as acylation and glycosylation, can occur to yield the final diverse array of neo-clerodane diterpenoids.

Based on the characterization of diterpenoid biosynthesis in other Lamiaceae species and the identification of a key enzyme in Ajuga reptans, a putative biosynthetic pathway for this compound is proposed below.

Stage 1: Formation of the neo-Clerodane Skeleton

The formation of the characteristic bicyclic neo-clerodane skeleton is a pivotal step.

-

Class II diTPS Catalysis: The pathway is initiated by a class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic diphosphate intermediate. A crucial breakthrough in understanding Ajuga diterpenoid biosynthesis was the identification of a neo-cleroda-4(18),13E-dienyl diphosphate synthase from Ajuga reptans.[2] This enzyme likely represents the first committed step in the biosynthesis of a wide range of neo-clerodane diterpenoids in this species, including the precursor to this compound.

-

Class I diTPS Catalysis: The diphosphate intermediate produced by the class II diTPS is then acted upon by a class I diTPS. This enzyme catalyzes the ionization of the diphosphate group, followed by further cyclization and rearrangement reactions to form the final neo-clerodane hydrocarbon skeleton. While a specific class I diTPS for the this compound pathway in Ajuga has not yet been identified, its presence is inferred from the well-established modular nature of diterpene biosynthesis in the Lamiaceae family.[3]

Stages 2 & 3: Oxidative Modifications and Tailoring

Following the formation of the neo-clerodane skeleton, a series of oxidative modifications are carried out by CYP450s. These enzymes are responsible for introducing hydroxyl groups and other oxygen functionalities at specific positions on the molecule, which are critical for the biological activity of the final compound. The final tailoring steps may involve the action of other enzymes like acyltransferases to add specific functional groups. The exact sequence of these oxidative and tailoring steps leading to this compound is yet to be determined.

Quantitative Data

| Ajuga Species | Compound | Concentration (% of Fresh Weight) | Plant Part | Reference |

| A. iva | 20-hydroxyecdysone | 0.54 ± 0.05 | Leaves | |

| A. iva | Makisterone A | 1.14 ± 0.16 | Leaves | |

| A. iva | Cyasterone | 0.81 ± 0.13 | Leaves |

Note: This table presents data for phytoecdysteroids, not this compound, and is intended to be illustrative of secondary metabolite concentrations in Ajuga species.

Experimental Protocols

The elucidation of a biosynthetic pathway is a complex endeavor that requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the full-length coding sequences of candidate diTPS and CYP450 genes from Ajuga species.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaf tissues of the target Ajuga species using a suitable plant RNA extraction kit. The quality and quantity of the RNA are assessed by spectrophotometry and gel electrophoresis. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequence motifs of known plant diTPSs and CYP450s from the Lamiaceae family. These primers are used to amplify partial gene fragments from the Ajuga cDNA.

-

Rapid Amplification of cDNA Ends (RACE): 5' and 3' RACE are performed using gene-specific primers designed from the partial sequences obtained in the previous step to amplify the full-length cDNA sequences.

-

Cloning and Sequencing: The full-length PCR products are cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to confirm their identity.

Heterologous Expression and Functional Characterization of Enzymes

Objective: To produce the candidate enzymes in a heterologous host and determine their catalytic activity.

Methodology:

-

Vector Construction: The full-length coding sequences of the candidate genes are subcloned into an appropriate expression vector, such as pET-32a for E. coli or a plant transient expression vector.

-

Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The recombinant protein is purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA agarose).

-

In Vitro Enzyme Assays: The purified enzyme is incubated with the appropriate substrate (GGPP for diTPSs, or the product of the diTPS reaction for CYP450s) in a suitable buffer. The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Product Analysis: The reaction products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or published data.

Quantification of this compound by HPLC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound in Ajuga plant extracts.

Methodology:

-

Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol) using sonication or maceration. The extract is then filtered and diluted to an appropriate concentration.

-

HPLC-MS/MS Analysis: The analysis is performed on a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).

-

Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry Conditions: The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored for high selectivity and sensitivity.

-

-

Quantification: A calibration curve is generated using a certified standard of this compound. The concentration of this compound in the plant extracts is determined by comparing the peak area of the analyte with the calibration curve.

Visualizations

To facilitate a clearer understanding of the proposed biosynthetic pathway and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Putative biosynthetic pathway of this compound in Ajuga species.

Caption: General experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ajuga species presents a fascinating yet challenging area of research. While a putative pathway can be constructed based on our understanding of diterpenoid biosynthesis in the broader Lamiaceae family, significant knowledge gaps remain. The identification of a neo-clerodane synthase in Ajuga reptans provides a critical starting point for future research.[2] The immediate priorities should be the identification and characterization of the downstream enzymes, particularly the class I diTPS and the specific CYP450s involved in the oxidative modifications leading to this compound. Furthermore, the development of robust analytical methods for the quantification of this compound is essential for both fundamental research and potential commercial applications. The detailed experimental protocols provided in this guide offer a roadmap for researchers to systematically unravel the intricacies of this biosynthetic pathway, ultimately paving the way for the metabolic engineering of this compound production and the discovery of novel, high-value natural products.

References

- 1. An Unprecedented Number of Cytochrome P450s Are Involved in Secondary Metabolism in Salinispora Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ajuga reptans L. Herb Extracts: Phytochemical Composition and Pharmacological Activity Screening [mdpi.com]

mechanism of action of "lupulin A" as an anti-inflammatory agent

An In-depth Examination of the Core Signaling Pathways and Experimental Evidence

Introduction

Lupeol (B1675499), a pentacyclic triterpene found in a variety of fruits and medicinal plants, has garnered significant attention for its potent anti-inflammatory properties.[1][2] Extensive research has demonstrated its ability to modulate key signaling pathways implicated in the inflammatory response, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Lupeol's anti-inflammatory action, with a focus on its effects on the NF-κB, PI3K/Akt, and MAPK/ERK signaling cascades. Detailed experimental protocols and a summary of quantitative data are presented to offer a thorough resource for researchers, scientists, and drug development professionals.

Core Anti-Inflammatory Mechanisms

Lupeol exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators. The core mechanisms involve the modulation of key transcription factors, protein kinases, and inflammasome complexes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Lupeol has been shown to be a potent inhibitor of this pathway.[3][5]

Lupeol's inhibitory action on the NF-κB pathway is multifaceted. It has been observed to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][6] By stabilizing IκBα, Lupeol effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing its binding to DNA and subsequent gene transcription.[7] Furthermore, Lupeol has been shown to inhibit the activity of IKKα, a key kinase responsible for the phosphorylation and subsequent degradation of IκBα.[6]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that is often dysregulated in inflammatory conditions. Lupeol has been demonstrated to modulate this pathway, contributing to its anti-inflammatory effects.[6][8]

Specifically, Lupeol treatment has been found to inhibit the activation of PI3K and the subsequent phosphorylation of Akt at Thr308.[6] The PI3K/Akt pathway can act as an upstream regulator of NF-κB, and therefore, Lupeol's inhibition of PI3K/Akt signaling can also contribute to the downregulation of NF-κB activity.[7]

Attenuation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, play a significant role in inflammation and cellular stress responses. In silico docking studies and in vitro experiments have suggested that Lupeol can effectively target and inhibit key proteins in the MAPK/ERK pathway, such as MEK and ERK.[9][10] By inhibiting the phosphorylation of ERK1/2, Lupeol can suppress the downstream signaling events that lead to the expression of inflammatory mediators.[10][11]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. Emerging evidence suggests that Lupeol can inhibit the activation of the NLRP3 inflammasome.[12] This inhibition appears to be mediated by the suppression of both the priming and activation steps of inflammasome assembly, leading to a reduction in the secretion of mature IL-1β.[12][13]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of Lupeol has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Anti-Inflammatory Activity of Lupeol

| Parameter | Cell Line/System | Stimulant | Lupeol Concentration | Effect | Reference |

| TNF-α Production | Macrophages | Lipopolysaccharide (LPS) | 10-100 μM | Dose-dependent inhibition | [14][15] |

| IL-1β Production | Macrophages | Lipopolysaccharide (LPS) | 10-100 μM | Dose-dependent inhibition | [14][15] |

| PGE2 Production | A23187-stimulated macrophages | A23187 | Not specified | Significant reduction | [14][15] |

| Nitrite (B80452) Release | Macrophages | Not specified | Not specified | Weak inhibition | [14][15] |

| Soybean lipoxygenase-1 (15-sLO) activity | Enzyme assay | Not specified | IC50 = 35 μM | Inhibition | [1] |

| iNOS Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Not specified | Significant reduction | [4] |

| COX-2 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Not specified | Significant reduction | [4] |

Table 2: In Vivo Anti-Inflammatory Activity of Lupeol

| Animal Model | Inflammatory Stimulus | Lupeol Dose | Effect | Reference |

| Mouse Ear Edema | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 0.5 and 1 mg/ear (topical) | Suppression of edema and reduction in cell infiltration | [14][15] |

| Carrageenan-induced Inflammation | Carrageenan | 5–9.37 mg/kg | Maximum inhibition of 57.14% | [1] |

| Bronchial Asthma Mouse Model | Not specified | Not specified | Reduction in IL-4, IL-5, and IL-13 levels | [1] |

| Arthritis Mouse Model | Not specified | Not specified | Reduction of inflammation | [1] |

| LPS-challenged Mice | Lipopolysaccharide (LPS) | Not specified | Lowered iNOS expression and TNF-α levels in bronchoalveolar lavage fluid | [4] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key studies investigating the anti-inflammatory effects of Lupeol.

In Vitro Assays

-

Cell Culture and Treatment:

-

Macrophages (e.g., RAW 264.7, peritoneal macrophages): Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are pre-treated with varying concentrations of Lupeol (e.g., 10-100 μM) for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 μg/mL) for a further period (e.g., 24 hours).[5][14][15]

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in endothelial cell growth medium. Similar to macrophage studies, cells are pre-incubated with Lupeol prior to LPS stimulation.[4]

-

-

Measurement of Inflammatory Mediators:

-

Cytokine Measurement (TNF-α, IL-1β, IL-6, etc.): The levels of cytokines in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine, following the manufacturer's instructions.[5]

-

Nitric Oxide (NO) Production: NO production is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the supernatant are determined by ELISA.[14]

-

-

Western Blot Analysis:

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-Akt, p-ERK, COX-2, iNOS). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

-

In Vivo Models

-

Mouse Ear Edema Model:

-

Animals: CD-1 or Swiss mice are commonly used.

-

Induction of Inflammation: A solution of an irritant, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid, is topically applied to the inner and outer surfaces of the mouse ear.

-

Treatment: Lupeol (e.g., 0.5-1 mg/ear) is topically applied to the ear shortly before or after the irritant.

-

Assessment: The ear thickness is measured with a micrometer at various time points after induction of inflammation. The difference in thickness between the treated and untreated ear is calculated as the edema response. A reduction in edema indicates anti-inflammatory activity.[14][15]

-

-

Carrageenan-Induced Paw Edema Model:

-

Animals: Wistar or Sprague-Dawley rats are often used.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution (e.g., 1% in saline) is administered into the sub-plantar region of the rat's hind paw.

-

Treatment: Lupeol is administered orally or intraperitoneally at various doses (e.g., 5-10 mg/kg) prior to carrageenan injection.

-

Assessment: The paw volume is measured using a plethysmometer at different time intervals after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[1]

-

-

LPS-Induced Systemic Inflammation Model:

-

Animals: C57BL/6 or BALB/c mice are typically used.

-

Induction of Inflammation: Mice are administered an intraperitoneal injection of LPS.

-

Treatment: Lupeol is administered prior to or after the LPS challenge.

-

Assessment: At a specified time point, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels (e.g., TNF-α). Lung tissue can also be harvested for histological analysis and measurement of inflammatory markers like iNOS expression.[4]

-

Conclusion

Lupeol demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB, PI3K/Akt, and MAPK/ERK, as well as the NLRP3 inflammasome. The comprehensive data from both in vitro and in vivo studies underscore its efficacy in reducing the production of pro-inflammatory mediators and mitigating inflammatory responses. The detailed experimental protocols provided in this guide offer a framework for future research aimed at further elucidating the therapeutic potential of Lupeol. With its multi-targeted mechanism of action, Lupeol represents a promising natural compound for the development of novel and effective anti-inflammatory agents. Further investigation, particularly in clinical settings, is warranted to translate these preclinical findings into tangible therapeutic benefits.

References

- 1. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lupeol protects against cardiac hypertrophy via TLR4-PI3K-Akt-NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Lupeol modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]

- 9. In silico docking studies of Lupeol with MAPK pathway proteins- Raf-1, MEK & ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Luteolin inhibits NLRP3 inflammasome activation via blocking ASC oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. New insights into the mechanism of action of the anti-inflammatory triterpene lupeol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antibacterial Properties of Hop-Derived Compounds Against Gram-Positive Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising source for the discovery of new therapeutics. This technical guide focuses on the antibacterial properties of specific compounds derived from the hop plant (Humulus lupulus), which have demonstrated significant activity against gram-positive bacteria. While the term "lupulin A" has been associated with compounds from other plants like Ajuga bracteosa[1][2], the primary antibacterial constituents of hop lupulin glands are β-acids, such as lupulone (B1675512), and prenylated flavonoids, like xanthohumol.[3][4][5] Additionally, the prenylated flavonoid lupinifolin (B1251927), found in plants like Derris reticulata, exhibits a similar mechanism of action.[[“]] This guide will provide an in-depth overview of the quantitative antibacterial data, experimental methodologies, and mechanisms of action for these compounds, with a primary focus on lupulone and related molecules from hops due to the extensive available research.

Quantitative Antibacterial Activity

The antibacterial efficacy of hop-derived compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values for lupulone, xanthohumol, and lupinifolin against various gram-positive bacteria.

| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Reference |

| Lupulone | Bacillus subtilis | 1 | [3] |

| Staphylococcus aureus | 1.56 | [3] | |

| Staphylococcus aureus (MSSA) | >32 | [7] | |

| Staphylococcus aureus (MRSA) | >32 | [7] | |

| Mycobacterium phlei | 40-50 | [3] | |

| Xanthohumol | Staphylococcus aureus (MSSA) | 15.6 - 62.5 | [8] |

| Staphylococcus aureus (MRSA) | 15.6 - 62.5 | [8] | |

| Enterococcus faecalis | 62.5 | [8] | |

| Lupinifolin | Staphylococcus aureus | 0.5 - 8 | [[“]] |

| Multidrug-Resistant Enterococci | 0.5 - 8 | [[“]] | |

| Streptococcus mutans | 0.5 - 8 | [[“]] |

Mechanism of Action

The primary antibacterial mechanism of action for lupulone and lupinifolin against gram-positive bacteria is the disruption of the bacterial cell membrane.[[“]][9] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3][4][[“]] Studies have shown that these compounds can cause rapid damage to both the cell membrane and the cell wall of bacteria like Staphylococcus aureus.[[“]] The hydrophobic nature of these prenylated compounds allows them to freely penetrate the porous peptidoglycan layer of gram-positive bacteria and interact with the cell membrane.[10]

Caption: Proposed mechanism of action for lupulone and lupinifolin.

Synergistic Effects with Antibiotics

Several studies have investigated the synergistic effects of hop-derived compounds with conventional antibiotics, suggesting their potential role as antibacterial intensifiers.[7][11]

-

Lupinifolin has shown synergistic activity when combined with ampicillin (B1664943) or cloxacillin (B1194729) against both Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA).[7][11] However, no significant interaction was observed with vancomycin (B549263) against MRSA.[7][11]

-

Lupulone and Xanthohumol have demonstrated positive co-action with antibiotics like polymyxin (B74138) B, tobramycin, and ciprofloxacin (B1669076) against various gram-positive bacteria.[12][13]

-

The combination of hop extracts with oxacillin (B1211168) and linezolid (B1675486) has been shown to enhance their activity against S. aureus.[8]

The synergistic effect is often evaluated using a checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI).[11] A FICI of ≤ 0.5 is typically considered synergistic.

Caption: Workflow for determining synergistic antibacterial activity.

Experimental Protocols

Standardized methods are crucial for evaluating the antibacterial activity of natural compounds. The following are detailed protocols for key experiments.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[14]

-

Preparation of Inoculum: A standardized bacterial inoculum is prepared by growing the microorganism to the mid-logarithmic phase and diluting it to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth, such as Mueller-Hinton Broth.[14]

-

Preparation of Compound: The test compound (e.g., lupulone) is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in the broth to achieve a range of concentrations.

-

Assay: In a 96-well microtiter plate, 100 µL of each compound dilution is mixed with 100 µL of the bacterial inoculum.[8]

-

Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C.[15]

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar (B569324) Disk/Well Diffusion Assay

This is a common qualitative screening method for antibacterial activity.[15][16]

-

Plate Preparation: A standardized bacterial inoculum (e.g., 1 x 10^8 CFU/mL) is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar).[14][15]

-

Application of Compound:

-

Incubation: The plates are incubated for 24-48 hours at 37°C.[15]

-

Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk or well where bacterial growth is inhibited).[15]

Caption: A typical workflow for screening natural products for antibacterial properties.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic effect of a compound over time.[15]

-

Preparation: Tubes containing broth, the test compound at a specific concentration (e.g., 2x MIC), and a standardized bacterial inoculum are prepared. A growth control tube without the compound is also included.

-

Incubation and Sampling: The tubes are incubated at 37°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube.

-

Quantification: The aliquots are serially diluted, plated on agar, and incubated. The number of viable bacteria (CFU/mL) is then counted.

-

Analysis: The results are plotted as log CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically considered a bactericidal effect.

Conclusion

Hop-derived compounds, particularly the β-acid lupulone and the flavonoid xanthohumol, as well as the related compound lupinifolin, exhibit potent antibacterial activity against a range of gram-positive bacteria, including drug-resistant strains. Their primary mechanism of action involves the disruption of the bacterial cell membrane, making them promising candidates for further investigation. Furthermore, their synergistic interactions with existing antibiotics open new avenues for the development of combination therapies to combat bacterial infections. The experimental protocols detailed in this guide provide a framework for the continued research and development of these natural compounds as novel antibacterial agents.

References

- 1. Polarity based characterization of biologically active extracts of Ajuga bracteosa Wall. ex Benth. and RP-HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. revistas.uach.cl [revistas.uach.cl]

- 6. consensus.app [consensus.app]

- 7. scialert.net [scialert.net]

- 8. Antiadherent and Antibiofilm Activity of Humulus lupulus L. Derived Products: New Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. mdpi.com [mdpi.com]

- 11. Synergistic Activity of Lupinifolin in Combinations with Antibiotics Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Positive antibacterial co-action between hop (Humulus lupulus) constituents and selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Laboratory Activity Demonstrating the Antibacterial Effects of Extracts from Two Plant Species, Moringa oleifera and Allium sativum (Garlic) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Lupulin A: A Technical Guide for Researchers

Introduction

Lupulin A, a clerodane diterpenoid isolated from Ajuga lupulina, has garnered interest for its potential therapeutic properties, notably its anti-inflammatory and antibacterial activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets within key signaling pathways, designed for researchers, scientists, and drug development professionals. The information is presented to facilitate further investigation into its mechanism of action and to support its potential development as a therapeutic agent.

Primary Molecular Targets: Cyclooxygenase Enzymes

The most well-documented molecular targets of this compound are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[2] Inhibition of COX enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: COX Inhibition by Ajuga integrifolia Extract

| Enzyme | IC50 (µg/mL) |

| COX-1 | 66.00 |

| COX-2 | 71.62 |

Data from an ethanol (B145695) extract of Ajuga integrifolia.[3][4]

Putative Involvement in Major Signaling Pathways

While direct evidence for this compound's interaction with major signaling pathways is currently limited, the known anti-inflammatory effects of diterpenoids and extracts from Ajuga species suggest potential modulation of key pathways such as NF-κB, MAPK, and PI3K/Akt.[5][6][7]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[8] Many natural compounds with anti-inflammatory properties exert their effects by inhibiting NF-κB activation.[9] Extracts from Ajuga reptans have been shown to inhibit the proliferation of colorectal cancer cells through the modulation of NF-κB signaling.[10] Although not directly demonstrated for this compound, its anti-inflammatory profile suggests that it may also interfere with this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.[11] The MAPK family includes ERK, JNK, and p38 kinases, which regulate the expression of various inflammatory mediators.[12] Extracts from Ajuga taiwanensis have been found to promote wound healing through the activation of the PDGFR/MAPK pathway. Further research is needed to determine if this compound interacts with components of the MAPK pathway to exert its anti-inflammatory effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell growth, proliferation, survival, and metabolism.[13][14] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammation.[15] Diterpenoids from other plant sources have been shown to inhibit the PI3K/Akt/mTOR pathway in breast cancer cells.[7] The potential for this compound to modulate this pathway remains an open area of investigation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the molecular targets of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective)

-

96-well microplate

-

Plate reader for colorimetric or fluorometric detection

Procedure:

-

Prepare a reaction mixture containing reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.

-

Add various concentrations of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Measure the product formation (e.g., prostaglandin (B15479496) E2) over time using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric probe).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis for Signaling Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways (e.g., p-p65 for NF-κB, p-ERK for MAPK, p-Akt for PI3K/Akt).

Materials:

-

Cell line of interest (e.g., macrophages like RAW 264.7)

-

Cell culture medium and supplements

-

Stimulant to activate the pathway (e.g., lipopolysaccharide [LPS] for NF-κB and MAPK)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Stimulate the cells with the appropriate agonist (e.g., LPS) for a time known to induce phosphorylation of the target protein.

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the cell lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Materials:

-

A cell line stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

-

Cell culture medium and supplements.

-

This compound.

-

Stimulant to activate NF-κB (e.g., TNF-α or LPS).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with different concentrations of this compound for a specified time.

-

Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.

-

After the stimulation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

Visualizations

Signaling Pathways

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

Caption: Experimental workflow for NF-κB analysis.

Conclusion and Future Directions

This compound presents as a promising natural compound with established anti-inflammatory properties, primarily attributed to its inhibition of COX-1 and COX-2 enzymes. However, its broader impact on intracellular signaling pathways remains largely unexplored. The putative involvement of this compound in the NF-κB, MAPK, and PI3K/Akt pathways, based on the activity of related compounds, warrants direct investigation. The experimental protocols and visualizations provided in this guide offer a framework for researchers to systematically elucidate the molecular mechanisms of this compound. Future studies should focus on obtaining quantitative data, such as IC50 values for the inhibition of key signaling molecules, and on validating these findings in relevant preclinical models of inflammatory diseases. Such research will be crucial in fully realizing the therapeutic potential of this compound.

References

- 1. Antibacterial neoclerodane diterpenoids from Ajuga lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Anti-Inflammatory Potential of Ajuga integrifolia Leaves Extract: In Vitro Dual Inhibition of Cyclooxygenase and Lipoxygenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biologically Active Ajuga Species Extracts Modulate Supportive Processes for Cancer Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural and semisynthetic diterpenoids with antiviral and immunomodulatory activities block the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pharmacological Profile of Lupulin A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupulin A is a naturally occurring neo-clerodane diterpenoid isolated from Ajuga lupulina and also found in Ajuga bracteosa.[1][2][3] As a member of the diterpenoid class of compounds, this compound possesses a complex chemical structure that contributes to its notable biological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its anti-inflammatory and antibacterial properties. While research on specific derivatives of this compound is limited, this guide also explores the structure-activity relationships of related neo-clerodane diterpenoids to provide insights into potential avenues for future drug development.

Pharmacological Profile of this compound

Current research has primarily focused on two key areas of pharmacological activity for this compound: anti-inflammatory and antibacterial effects.

Anti-inflammatory Activity

This compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][4] Specifically, it has been shown to inhibit both COX-1 and COX-2 enzymes.[5][6] The inhibition of these enzymes reduces the production of prostaglandins (B1171923), which are pro-inflammatory lipid compounds.

2.1.1 Quantitative Data: COX Inhibition

| Compound | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

| This compound | 30 | Weak to Moderate | Weak to Moderate | [5][7] |

| 6-deoxyharpagide | 30 | Not specified | High | [7] |

2.1.2 Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The following is a generalized protocol for determining COX-1 and COX-2 inhibition using a commercial Enzyme Immunoassay (EIA) kit, based on methods described for the analysis of plant extracts containing this compound.[3][7]

Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX reaction buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Stannous Chloride (SnCl2)

-

Prostaglandin (B15479496) (PG) screening EIA kit (containing PG screening antiserum, tracer, and standard)

-

96-well plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., SC-560 for COX-1, celecoxib (B62257) for COX-2)

Procedure:

-

Reagent Preparation: Prepare all buffers, standards, and enzyme dilutions as per the manufacturer's instructions for the EIA kit.[8]

-

Reaction Setup: In separate test tubes for COX-1 and COX-2 assays, add the reaction buffer, heme cofactor, and the respective COX enzyme.

-

Inhibitor Addition: Add the test compound (this compound at various concentrations) or a reference inhibitor to the reaction tubes. For the control (100% activity), add the solvent vehicle.

-

Pre-incubation: Incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes) at 37°C, terminate the reaction by adding HCl.

-

Reduction of PGH2: Add saturated stannous chloride solution to reduce the prostaglandin H2 (PGH2) produced by the COX enzyme to prostaglandin F2α (PGF2α).

-

Quantification by EIA:

-

The amount of PGF2α is then quantified using a competitive EIA.

-

The samples are added to a 96-well plate coated with an anti-PG antibody, along with a fixed amount of PG-acetylcholinesterase (AChE) tracer.

-

The plate is incubated to allow for competitive binding between the PGF2α in the sample and the PG-AChE tracer.

-

After incubation, the plate is washed, and Ellman's reagent is added, which reacts with the AChE on the tracer to produce a colored product.

-

The absorbance is read using a plate reader, and the concentration of PGF2α in the samples is determined by comparison to a standard curve.

-

-

Data Analysis: The percent inhibition of COX activity by this compound is calculated relative to the control, and IC50 values can be determined from the dose-response curve.

2.1.3 Signaling Pathway: Arachidonic Acid Cascade

This compound exerts its anti-inflammatory effect by inhibiting COX-1 and COX-2, which are central enzymes in the arachidonic acid signaling pathway. This pathway is responsible for the synthesis of prostaglandins and other inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarthritic effects of Ajuga bracteosa Wall ex Benth. in acute and chronic models of arthritis in albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. preprints.org [preprints.org]

- 8. korambiotech.com [korambiotech.com]

A Comprehensive Technical Review of Lupulin A and Bioactive Compounds of Hop Lupulin

This technical guide provides an in-depth literature review and research overview of "lupulin A" and the bioactive constituents of hop lupulin. The term "this compound" is specifically associated with a diterpenoid isolated from Ajuga lupulina. However, the broader and more extensively researched area pertains to the chemical components of "lupulin," the glandular trichomes of the hop plant, Humulus lupulus. This review will first address the available information on this compound from Ajuga lupulina and then delve into a comprehensive analysis of the key bioactive compounds from hop lupulin, which are of significant interest to researchers, scientists, and drug development professionals.

This compound from Ajuga lupulina

Ajuga lupulina is a herbaceous flowering plant native to the Himalayan mountain ranges.[1] Chemical investigations of this plant have led to the isolation of various compounds, including diterpenoids. While the name "this compound" has been assigned to a specific diterpenoid from this plant, the available scientific literature on this particular compound is limited. Recent studies on Ajuga lupulina have identified several other diterpenoids, such as lupulins G, H, and I, along with abietane-type diterpenoids that exhibit biological activities like anti-ferroptosis.[2][3][4][5]

Chemical Properties of this compound

Based on available data, this compound is a diterpenoid. Further detailed chemical and physical properties are not extensively documented in the readily available scientific literature.

Biological Activities of Compounds from Ajuga lupulina

Research on extracts and isolated compounds from Ajuga lupulina has indicated several potential therapeutic effects:

-

Anti-inflammatory Activity : Hot aqueous extracts of Barleria lupulina, a related species, have been traditionally used for inflammatory conditions.[6][7] Modern studies on compounds from Ajuga species have identified molecules with anti-inflammatory properties.[8]

-

Anti-ferroptosis Activity : Abietane-type diterpenoids isolated from Ajuga lupulina have demonstrated significant inhibitory effects on ferroptosis in neuronal cells.[2]

Due to the limited specific data on "this compound," the remainder of this guide will focus on the well-researched bioactive compounds from the lupulin of Humulus lupulus.

Bioactive Constituents of Hop Lupulin (Humulus lupulus)

Lupulin is a yellow, resinous powder found in the cones of the hop plant (Humulus lupulus). It contains a variety of secondary metabolites, including bitter acids (alpha- and beta-acids) and prenylflavonoids, which are responsible for the characteristic bitterness, aroma, and preservative qualities of beer.[9] These compounds also possess a wide range of pharmacological activities.

Lupulone (B1675512) (A Beta-Acid)

Lupulone is one of the major beta-acids found in hop lupulin. It has been the subject of extensive research for its potential therapeutic applications, particularly its anti-cancer, anti-inflammatory, and antimicrobial properties.[10][11]

Quantitative Data for Lupulone's Biological Activity

| Compound | Cell Line | Assay | IC50 / MIC | Reference |

| Lupulone | SW480 Colon Cancer | Apoptosis Induction | 40 µg/ml | [12] |

| Lupulone | SW620 Colon Cancer | Growth Inhibition | 10-60 µg/mL | [13] |

| Lupulone | PC3 Prostate Cancer | Growth Inhibition | 2.4 µg/ml | [14] |

| Lupulone | HT29 Colon Cancer | Growth Inhibition | 8.1 µg/ml | [14] |

| Lupulone | Bacillus subtilis | Growth Inhibition | 1 µg/ml (MIC) | [12] |

| Lupulone | Staphylococcus aureus | Growth Inhibition | 1.2 µg/ml (MIC) | [12] |

| Lupulone | Trypanosoma b. brucei | Growth Inhibition | 0.9 µg/ml (IC50) | [12] |

| Lupulone | Leishmania m. mexicana | Growth Inhibition | 4.7 µg/ml (IC50) | [12] |

| Lupulone | HUVECs | Anti-proliferative | 2.5-50 µg/ml | [12] |

Experimental Protocols

In Vitro Anti-cancer Activity Assessment of Lupulone [10][15]

-

Cell Culture : PC3 and DU145 prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Viability Assay (MTT Assay) : Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well. After 24 hours, they are treated with various concentrations of lupulone or its derivatives for 48 hours. MTT solution (5 mg/mL in PBS) is then added to each well and incubated for 4 hours. The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

Apoptosis Detection (ELISA) : Apoptosis is quantified using a cell death detection ELISA kit that measures cytoplasmic histone-associated DNA fragments. Cells are treated with lupulone, and the cell lysates are processed according to the manufacturer's instructions.

-

Western Blot Analysis : To investigate the mechanism of action, protein expression is analyzed. After treatment with lupulone, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins such as caspases 8, 9, 3, and LC3B. Horseradish peroxidase-conjugated secondary antibodies are used for detection with an enhanced chemiluminescence system.

Signaling Pathways

Lupulone-Induced Apoptosis in Prostate Cancer Cells [16]

Caption: Lupulone induces caspase-dependent apoptosis.

Lupulone-Induced Autophagy in Prostate Cancer Cells [17]

Caption: Lupulone stimulates autophagy in cancer cells.

Xanthohumol (B1683332) (A Prenylflavonoid)

Xanthohumol is the principal prenylated flavonoid in hops and is recognized for its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[18][19][20]

Quantitative Data for Xanthohumol's Biological Activity

| Compound | Cell Line/System | Assay | IC50 / Effect | Reference |

| Xanthohumol | Various Cancer Cells | Proliferation Inhibition | 16.89 µM (at 72h) | [21] |

| Xanthohumol | Raw264.7 Macrophages | iNOS Inhibition | 5.9 - 18.4 µg/mL | [22] |

| Xanthohumol | Mouse Lymphoma Cells | Proliferation Inhibition | - | [19] |

| Xanthohumol | Mouse Splenic T cells | Proliferation Inhibition | - | [19] |

Experimental Protocols

In Vitro Anti-inflammatory Activity of Xanthohumol [18]

-

Cell Culture : Murine microglial BV2 cells are maintained in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Nitric Oxide (NO) Production Assay : Cells are pre-treated with various concentrations of xanthohumol for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture medium is measured using the Griess reagent.

-

Cytokine Measurement (ELISA) : The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits.

-

Western Blot Analysis : To assess the effect on signaling pathways, cells are treated with xanthohumol and/or LPS. Cell lysates are subjected to Western blotting to detect the expression and phosphorylation of proteins like NRF2, HO-1, and components of the NF-κB pathway (e.g., p65, IκBα).

Signaling Pathways

Xanthohumol's Anti-inflammatory Mechanism via NRF2/ARE Pathway [18]

Caption: Xanthohumol's NRF2-mediated anti-inflammatory action.

Xanthohumol's Inhibition of NF-κB Signaling [20]

Caption: Xanthohumol inhibits the NF-κB signaling pathway.

Conclusion

While "this compound" from Ajuga lupulina is a documented compound, the current body of scientific literature does not provide sufficient data for an in-depth technical review. In contrast, the bioactive compounds from hop lupulin, such as lupulone and xanthohumol, have been extensively studied and demonstrate significant potential in drug development. Their anti-cancer and anti-inflammatory properties are supported by a growing body of evidence, with well-defined mechanisms of action involving key cellular signaling pathways. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these hop-derived compounds for various human diseases.

References

- 1. Ajuga lupulina - Wikipedia [en.wikipedia.org]

- 2. Chemical Constituents of Ajuga Lupulina and their Anti-Ferroptosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of Barleria lupulina: Identification of active compounds that activate the Nrf2 cell defense pathway, organize cortical actin, reduce stress fibers, and improve cell junctions in microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiinflammatory, analgesic and antiperoxidative efficacy of Barleria lupulina Lindl. extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hops - Wikipedia [en.wikipedia.org]

- 10. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Differential role of apoptosis and autophagy associated with anticancer effect of lupulone (hop β-acid) derivatives on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Occurrence and Quantification of Lupulin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupulin A, a neo-clerodane diterpenoid, has emerged as a compound of interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental methodologies associated with the study of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources and Abundance of this compound

This compound and its isomers are primarily found in various species of the genus Ajuga, commonly known as bugleweeds. These herbaceous flowering plants are part of the Lamiaceae family. It is crucial to distinguish that "this compound" is not found in the lupulin glands of the hop plant (Humulus lupulus), which are a source of different compounds such as alpha- and beta-acids, essential oils, and prenylated flavonoids.

The primary documented sources of this compound and its isomers include:

-

Ajuga turkestanica: This species, native to Central Asia, has been identified as a source of this compound.[1][2]

-

Ajuga bracteosa: Research has indicated the presence of this compound in this species, which is used in traditional medicine.[3]

-

Ajuga decumbens: Studies on this plant have led to the isolation of 15-epi-lupulin A, an isomer of this compound.[4]

Quantitative Abundance